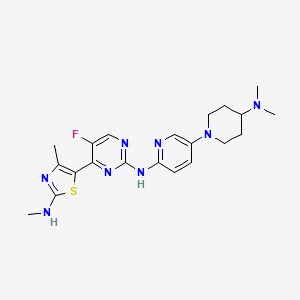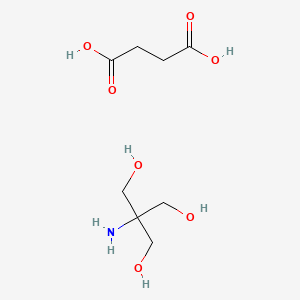
Succinic acid (tromethamine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Succinic acid (tromethamine) is a compound that combines succinic acid, a dicarboxylic acid, with tromethamine, an organic amine. Succinic acid, also known as butanedioic acid, is a colorless crystalline solid with the chemical formula C4H6O4. It is widely distributed in nature and plays a significant role in intermediary metabolism.
準備方法
Synthetic Routes and Reaction Conditions
Succinic acid can be synthesized through several chemical methods, including the catalytic hydrogenation of maleic acid or its anhydride. Another method involves the electroreduction of maleic acid or paraffin oxidation . Tromethamine is typically synthesized by the reaction of formaldehyde with ammonia, followed by hydrogenation .
Industrial Production Methods
Industrial production of succinic acid often involves microbial fermentation using renewable feedstocks. Microorganisms such as Actinobacillus succinogenes and Escherichia coli are engineered to produce succinic acid from glucose or other carbon sources . Tromethamine is produced on an industrial scale through chemical synthesis, involving the reaction of formaldehyde with ammonia .
化学反応の分析
Types of Reactions
Succinic acid undergoes various chemical reactions, including:
Oxidation: Succinic acid can be oxidized to fumaric acid.
Reduction: It can be reduced to butanediol.
Substitution: Succinic acid can react with alcohols to form esters.
Dehydration: It can be dehydrated to form succinic anhydride
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Alcohols in the presence of acid catalysts.
Dehydration: Heating in the presence of dehydrating agents like phosphorus pentoxide
Major Products
Fumaric acid: from oxidation.
Butanediol: from reduction.
Esters: from substitution reactions.
Succinic anhydride: from dehydration
科学的研究の応用
Succinic acid (tromethamine) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for various industrial chemicals and as a reagent in organic synthesis.
Biology: Plays a role in the tricarboxylic acid cycle and is used in studies related to cellular metabolism.
Medicine: Succinic acid is used in drug formulations, while tromethamine is used to correct metabolic acidosis and as a buffer in biological systems
Industry: Employed in the production of biodegradable plastics, food additives, and cosmetics
作用機序
Succinic acid acts as an intermediate in the tricarboxylic acid cycle, contributing to the production of ATP through oxidative phosphorylation. It is converted to fumarate by the enzyme succinate dehydrogenase. Tromethamine acts as a proton acceptor, buffering metabolic and respiratory acids and limiting carbon dioxide generation .
類似化合物との比較
Similar Compounds
- Fumaric acid
- Malic acid
- Glutaric acid
- Adipic acid
Uniqueness
Succinic acid is unique due to its role as an intermediate in the tricarboxylic acid cycle and its ability to be produced through both chemical and biological methods. Tromethamine’s buffering capacity and its use in medical applications further distinguish this compound from other similar dicarboxylic acids .
特性
分子式 |
C8H17NO7 |
|---|---|
分子量 |
239.22 g/mol |
IUPAC名 |
2-amino-2-(hydroxymethyl)propane-1,3-diol;butanedioic acid |
InChI |
InChI=1S/C4H11NO3.C4H6O4/c5-4(1-6,2-7)3-8;5-3(6)1-2-4(7)8/h6-8H,1-3,5H2;1-2H2,(H,5,6)(H,7,8) |
InChIキー |
NPUOAAGNARLFDN-UHFFFAOYSA-N |
正規SMILES |
C(CC(=O)O)C(=O)O.C(C(CO)(CO)N)O |
関連するCAS |
84540-64-7 85169-32-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


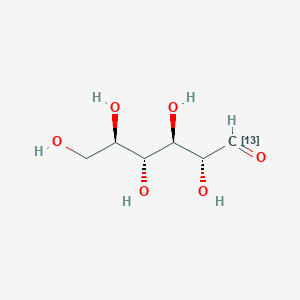
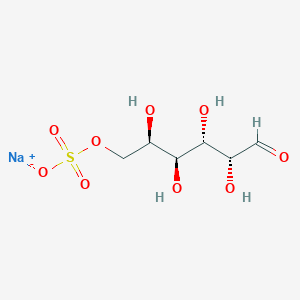
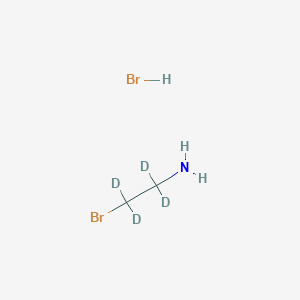
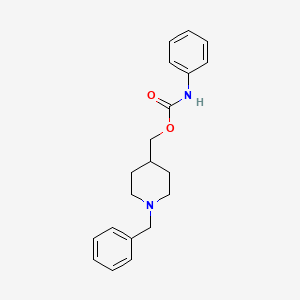
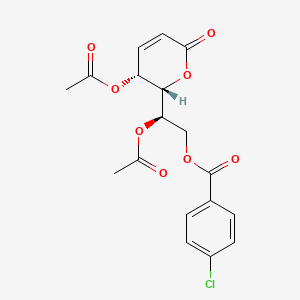
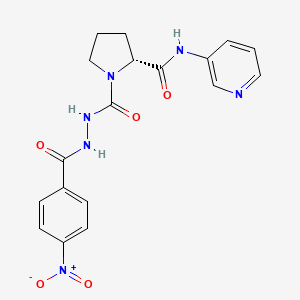
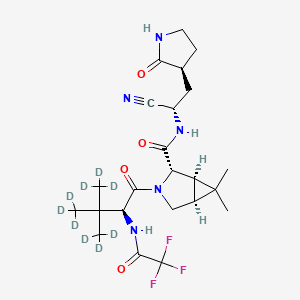
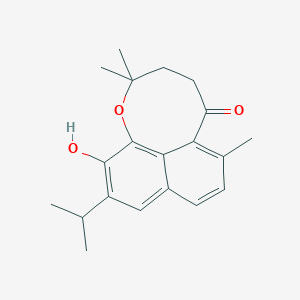
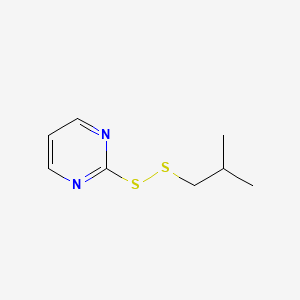
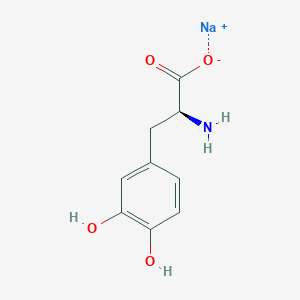
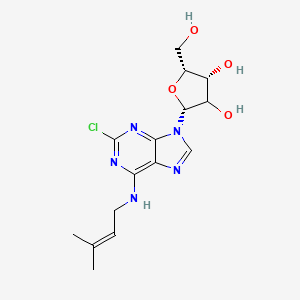
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12402496.png)
![1-[(2R,3S,5R)-3-azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12402499.png)
